N-Benzyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide
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Overview
Description
N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) under reflux conditions . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
While specific industrial production methods for N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2-(1H-INDOL-3-YL)-N-METHYLETHANAMINE: Another indole derivative with a similar structure but different functional groups.
4-AMINO-5-BENZOYL-1-BENZYL-2-(4,5,6,7-TETRAHYDRO-1H-INDOL-2-YL)-1H-PYRROLE-3-CARBONITRILE: A compound with a pyrrole ring instead of a pyrazole ring.
Uniqueness
N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of an indole ring, a pyrazole ring, and a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
827316-53-0 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-benzyl-5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H16N4O/c24-19(20-11-13-6-2-1-3-7-13)15-12-21-23-18(15)17-10-14-8-4-5-9-16(14)22-17/h1-10,12,22H,11H2,(H,20,24)(H,21,23) |
InChI Key |
ZXHCEEQZAPZPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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